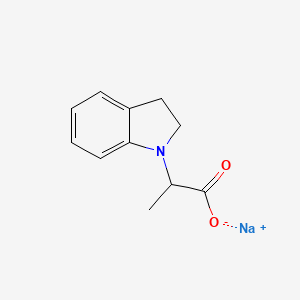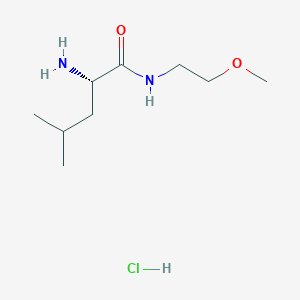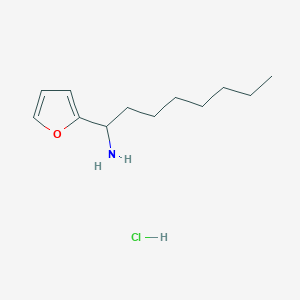
1-(Furan-2-yl)octan-1-amin-Hydrochlorid
Übersicht
Beschreibung
1-(Furan-2-yl)octan-1-amine hydrochloride, also known as FCH, is an organic compound widely used in scientific research. It is an N-substituted amine salt with a molecular weight of 201.64 g/mol and a melting point of 116-118°C. FCH is an extremely versatile compound, with applications in many areas of scientific research, including synthesis, biochemical and physiological studies, and drug development.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antibakterielle Mittel
Die Einbeziehung des Furan-Kerns ist eine wichtige Synthese-Strategie in der medizinischen Chemie zur Entwicklung neuer Medikamente. Furan-Derivate, wie “1-(Furan-2-yl)octan-1-amin-Hydrochlorid,” haben eine bemerkenswerte therapeutische Wirksamkeit gezeigt und Chemiker dazu inspiriert, innovative antibakterielle Mittel zu synthetisieren . Diese Verbindungen werden untersucht, um der mikrobiellen Resistenz entgegenzuwirken, die aufgrund der Unwirksamkeit aktueller antimikrobieller Medikamente zu einem globalen Problem geworden ist .
Landwirtschaft: Antimikrobielle Anwendungen
In der Landwirtschaft ist die Kontrolle mikrobieller Infektionen entscheidend für den Pflanzenschutz und den Ertrag. Die antibakteriellen Eigenschaften von Furan-Derivaten machen “this compound” zu einem potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Verbindungen, die zur Behandlung von Pflanzenkrankheiten eingesetzt werden könnten, die durch verschiedene Bakterienstämme verursacht werden .
Materialwissenschaft: Polymersynthese
Furan-Derivate werden in der Materialwissenschaft verwendet, insbesondere bei der Synthese von Polymeren. “this compound” könnte als Monomer oder Vernetzer bei der Herstellung neuartiger polymerer Materialien dienen, die potenzielle Anwendungen in bioabbaubaren Kunststoffen, Beschichtungen und Klebstoffen finden .
Umweltwissenschaften: Bioabbaubare Materialien
Der Bedarf an umweltfreundlichen Materialien hat zur Erforschung von Furan-Derivaten bei der Herstellung von bioabbaubaren Materialien geführt. “this compound” könnte zur Entwicklung neuer Materialien beitragen, die sich leichter in der Umwelt abbauen lassen und so Umweltverschmutzung und Abfall reduzieren .
Biochemie: Studien zur Enzyminhibition
In der Biochemie ist die Enzyminhibition ein wichtiges Forschungsgebiet, um Stoffwechselwege zu verstehen und Medikamente zu entwickeln. “this compound” könnte zur Untersuchung der Inhibition spezifischer Enzyme verwendet werden, was die Entdeckung neuer Therapeutika unterstützt .
Pharmakologie: Medikamentenentwicklung
Die pharmakologischen Anwendungen von Furan-Derivaten sind vielfältig und reichen von entzündungshemmenden und schmerzlindernden bis hin zu krebshemmenden Eigenschaften. “this compound” hat das Potenzial, bei der Entwicklung neuer Medikamente mit diesen therapeutischen Vorteilen eingesetzt zu werden .
Analytische Chemie: Chromatographie
In der analytischen Chemie kann “this compound” als Standard oder Reagenz in chromatographischen Verfahren verwendet werden, um Verbindungen zu identifizieren und zu quantifizieren, insbesondere in komplexen Gemischen .
Chemieingenieurwesen: Biomassenkonversion
Anwendungen im Chemieingenieurwesen umfassen die Umwandlung von Biomasse in wertvolle Chemikalien. Furan-Derivate wie “this compound” können aus Biomasse gewonnen werden und als Zwischenprodukte bei der Synthese einer Vielzahl von Chemikalien verwendet werden, was zu nachhaltigen industriellen Prozessen beiträgt .
Wirkmechanismus
Target of Action
Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with various biological targets, leading to their diverse therapeutic effects .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways due to their diverse biological and pharmacological properties .
Result of Action
Furan derivatives are known to have a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Biochemische Analyse
Biochemical Properties
1-(Furan-2-yl)octan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions are crucial for the compound’s role in biochemical pathways, influencing the redox state of cells and contributing to its therapeutic effects .
Cellular Effects
1-(Furan-2-yl)octan-1-amine hydrochloride affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in gene expression and metabolic flux. These effects are essential for understanding the compound’s potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of 1-(Furan-2-yl)octan-1-amine hydrochloride involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Dosage Effects in Animal Models
The effects of 1-(Furan-2-yl)octan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that the compound can induce oxidative stress at high doses, leading to cellular damage. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications .
Metabolic Pathways
1-(Furan-2-yl)octan-1-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 1-(Furan-2-yl)octan-1-amine hydrochloride within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific tissues can influence its therapeutic effects. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of 1-(Furan-2-yl)octan-1-amine hydrochloride is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence cellular metabolism and energy production. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
1-(furan-2-yl)octan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO.ClH/c1-2-3-4-5-6-8-11(13)12-9-7-10-14-12;/h7,9-11H,2-6,8,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDIKVMENJQEBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C1=CC=CO1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




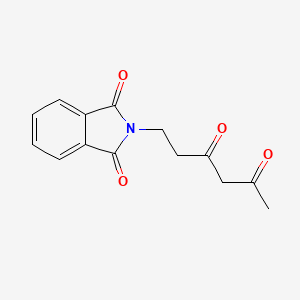
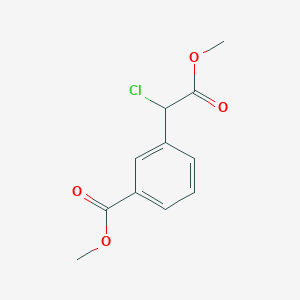

![5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1445705.png)
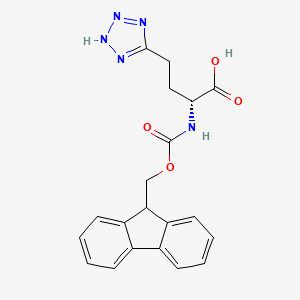
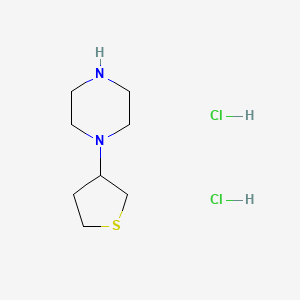
![4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1445711.png)

